molecular formula C6H7NS B103521 Pyridine, 3-(methylthio)- CAS No. 18794-33-7

Pyridine, 3-(methylthio)-

Cat. No. B103521
CAS RN: 18794-33-7
M. Wt: 125.19 g/mol
InChI Key: AULOGPOZBOCNSX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives of 3-(methylthio)pyridine involves several methodologies. For instance, a regiocontrolled nucleophilic aromatic substitution (SNAr) reaction with sodium methanethiolate (NaSMe) is used to obtain bromo(methylthio)pyridines, which are key precursors for the synthesis of 3-halo-2-(hetero)arylthieno[2,3-b]pyridines and thieno[3,2-b]pyridines . Another approach involves a four-step sequence from 2-bromopyridines, culminating in an iodine-mediated cyclization to synthesize 3-arylthieno[2,3-b]pyridines . Additionally, reactions of methyllithium with certain pyridine derivatives can lead to the formation of 3-acetyl-6-methyl-2-(methylthio)pyridine, which can then be used to synthesize various heterocyclic compounds .

Molecular Structure Analysis

The molecular structure of pyridine derivatives has been elucidated using X-ray crystallography and spectroscopic methods. For example, the crystal structure of a dithiolane derivative containing a pyridinium moiety was determined, revealing a monoclinic lattice with significant intra and intermolecular stacking interactions . Similarly, the structures of various mononuclear complexes with pyridine ligands have been characterized, showing diverse coordination geometries and supramolecular interactions . The molecular packing of a bis(methylthio)pyridine derivative involves loosely held dimers with significant sulfur-sulfur distances .

Chemical Reactions Analysis

The chemical reactivity of 3-(methylthio)pyridine derivatives is quite versatile. Bromination reactions of 3-acetyl-6-methyl-2-(methylthio)pyridine can proceed through the formation of sulfonium bromides, leading to substituted 3-(bromoacetyl)pyridine, or can result in the formation of N-(pyridinesulfenyl)succinimide when reacted with N-bromosuccinimide . The reaction of certain cyano and bis(methylthio) derivatives with hydroxymethylpyrrolidine can yield both normal substitution products and pyridine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-(methylthio)pyridine derivatives have been studied through various spectroscopic techniques, including IR, UV-Vis, and fluorescence spectroscopy, as well as mass spectrometry and proton NMR. These studies provide information on the optical properties, such as the effects of substituents on the emission spectra . Additionally, the electrochemical behavior of complexes with 2-methylthio-5-(pyridylmethylidene)-3,5-dihydro-4H-imidazol-4-ones has been investigated, proposing mechanisms for their electro-oxidation and electroreduction .

Scientific Research Applications

  • Pharmacology

    • Pyridine derivatives have been found to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
    • The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
    • Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
  • Medicinal Chemistry

    • Derivatives of pyridine, dihydropyridine, and piperidine are reported to have anti-cancer, antihypertensive, antiulcer, antimicrobial, and many other therapeutic applications .
    • Pyridine is a key scaffold in many naturally occurring biologically active compounds and naturally occurring substances such as alkaloids, enzymes, or polypeptides .
    • Niacin and pyridoxine (vitamin B 6) which play crucial roles in biological systems also are pyridine derivatives .
  • Chemical Industry

    • Pyridine and its derivatives are used as solvents and starting material for the synthesis of target compounds in the chemical industry .
    • Pyridine is a basic heterocyclic organic compound. Its structure is related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .
    • The pyridine ring occurs in many important compounds, including azines and the vitamins niacin and pyridoxine .
  • Agriculture

    • Pyridine derivatives are used in the agriculture industry as pesticides and fungicides .
    • Some pyridine derivatives are used as herbicides and insecticides .
    • Pyridine derivatives can interfere with the growth of unwanted vegetation and pests, thereby increasing crop yield .
  • Synthetic Methodology

    • Pyridine derivatives, including “Pyridine, 3-(methylthio)-”, can be used in the development of synthetic methodologies based on inverse electron-demand Diels–Alder reaction in the series of π-deficient azadienes .
    • By this method, it is possible to obtain mono-, di-, and triazines containing functional substituents both from the initial azine and from the dienophile .
    • Such reactions are often the simplest and even the only possible method for the synthesis of substances with properties suitable for practical applications .
  • Material Science

    • Pyridine derivatives are used in the synthesis of crown thioethers containing a bipyridine fragment .
    • These materials can have applications in areas such as catalysis, molecular recognition, and materials science .

Safety And Hazards

Pyridine, 3-(methylthio)- is considered hazardous. It is recommended to wear personal protective equipment, avoid contact with eyes, skin, or clothing, and avoid breathing its mist, vapors, or spray . If swallowed, immediate medical assistance should be sought .

Future Directions

While specific future directions for Pyridine, 3-(methylthio)- were not found in the search results, research on pyridine derivatives has been suggested to provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

properties

IUPAC Name

3-methylsulfanylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NS/c1-8-6-3-2-4-7-5-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AULOGPOZBOCNSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40172119
Record name Pyridine, 3-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40172119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyridine, 3-(methylthio)-

CAS RN

18794-33-7
Record name Pyridine, 3-(methylthio)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018794337
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridine, 3-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40172119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(methylsulfanyl)pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
E Rosier, S Loix, W Develter, W Van de Voorde… - Forensic Science …, 2016 - Elsevier
A validated method using a thermal desorber combined with a gas chromatograph coupled to a mass spectrometer was used to identify the volatile organic compounds released in …
Number of citations: 38 www.sciencedirect.com
HL Li, Y Kuninobu, M Kanai - Angewandte Chemie, 2017 - Wiley Online Library
An iridium/bipyridine‐catalyzed ortho‐selective C−H borylation of aryl sulfides was developed. High ortho‐selectivity was achieved by a Lewis acid–base interaction between a boryl …
Number of citations: 134 onlinelibrary.wiley.com
VI Homatidou, SS Karvouni… - Journal of Agricultural …, 1992 - ACS Publications
The volatiles of orange-fleshed Cucumis melo L. var. Cantaloupensis were studied using the Freon 11 extraction method and a combination of multidimensional gas chromatography (…
Number of citations: 88 pubs.acs.org
李紅亮 - (No Title), 2017 - repository.dl.itc.u-tokyo.ac.jp
Carbon-Carbon bonds are the molecular “bricks and mortar” from which diverse architectures in living organisms and manmade materials are constructed. In the field of organic …
Number of citations: 5 repository.dl.itc.u-tokyo.ac.jp
JU Rojas-Guevara, PA Prada-Tiedemann, K Titus… - 2020 - researchgate.net
This book is the product of the research group “Sniffing Knowledge” which belongs to the School for Canine Guidance and Training of the National Police of Colombia, in collaboration …
Number of citations: 9 www.researchgate.net
KH Ongania - Zeitschrift für Naturforschung B, 1982 - degruyter.com
Die selektive Esterspaltung 1 a-> 1 e ist mit Lithiumiodid/Pyridin nicht realisierbar. Ab 120 C wird zwar die Carbomethoxygruppe entalkyliert, gleichzeitig aber die 1.4-Bindung zu 2e …
Number of citations: 2 www.degruyter.com
VI Homatidou, SS Karvouni, VG Dourtoglou, C Poulos - 1992
Number of citations: 0

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